REACTION_SMILES
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[CH2:25]1[CH2:26][CH2:27][NH:28][CH2:29][CH2:30]1.[CH3:13][O:14][c:15]1[c:16]([CH:17]=[O:18])[cH:19][c:20]([O:23][CH3:24])[cH:21][cH:22]1.[CH3:31][CH2:32][OH:33].[O:1]=[C:2]1[N:3]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[C:4](=[S:7])[S:5][CH2:6]1>>[O:1]=[C:2]1[N:3]([CH2:8][CH2:9][C:10](=[O:11])[OH:12])[C:4](=[S:7])[S:5][C:6]1=[CH:17][c:16]1[c:15]([O:14][CH3:13])[cH:22][cH:21][c:20]([O:23][CH3:24])[cH:19]1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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C1CCNCC1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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COc1ccc(OC)c(C=O)c1
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CCO
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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O=C(O)CCN1C(=O)CSC1=S
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Name
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Type
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product
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Smiles
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COc1ccc(OC)c(C=C2SC(=S)N(CCC(=O)O)C2=O)c1
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |